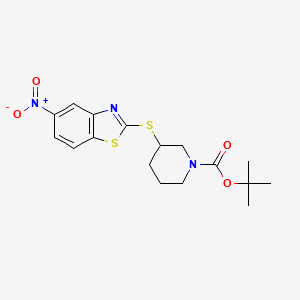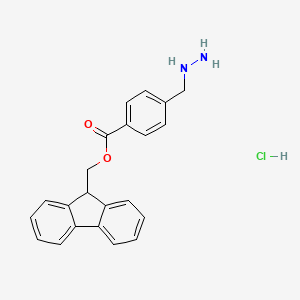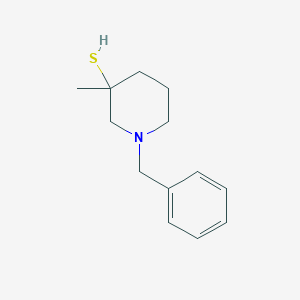
Diphenylamine, 3,3'-dichloro-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Diphenylamine, 3,3’-dichloro- is an organic compound with the molecular formula C12H9Cl2N and a molecular weight of 238.113 g/mol . It is a derivative of diphenylamine, where two chlorine atoms are substituted at the 3 and 3’ positions of the phenyl rings. This compound is a pale brown solid and is moderately soluble in organic solvents like chloroform, ethyl acetate, and methanol .
Méthodes De Préparation
The synthesis of diphenylamine, 3,3’-dichloro- can be achieved through various methods. One common method involves the acylation reaction of phenylamine with chloroacetyl chloride in a toluene solvent, followed by esterification and rearrangement reactions . Another method includes the Ullmann condensation reactions between anilines and halobenzenes . Industrial production often involves the use of phase transfer catalysts to enhance reaction efficiency and yield .
Analyse Des Réactions Chimiques
Diphenylamine, 3,3’-dichloro- undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form various products depending on the conditions and reagents used.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: It can undergo nucleophilic substitution reactions, especially at the chlorine-substituted positions. Common reagents used in these reactions include strong acids like sulfuric acid, bases like sodium hydroxide, and catalysts like palladium Major products formed from these reactions include various substituted diphenylamines and carbazoles.
Applications De Recherche Scientifique
Diphenylamine, 3,3’-dichloro- has several scientific research applications:
Mécanisme D'action
The mechanism of action of diphenylamine, 3,3’-dichloro- involves its interaction with molecular targets and pathways. For instance, its antioxidant properties are attributed to its ability to trap free radicals and inhibit oxidative processes . The compound can also interact with enzymes and proteins, affecting their function and stability .
Comparaison Avec Des Composés Similaires
Diphenylamine, 3,3’-dichloro- can be compared with other similar compounds, such as:
2,6-Dichlorodiphenylamine: This compound is an analog and is used as an intermediate in the synthesis of diclofenac.
Monochlorinated Diphenylamines: These compounds are used in various industrial applications and have similar chemical properties.
Carbazoles: These are phototransformation products of diphenylamines and have unique properties and applications.
Diphenylamine, 3,3’-dichloro- stands out due to its specific substitution pattern, which imparts unique chemical and physical properties, making it valuable in various scientific and industrial applications.
Propriétés
Numéro CAS |
32113-77-2 |
|---|---|
Formule moléculaire |
C12H9Cl2N |
Poids moléculaire |
238.11 g/mol |
Nom IUPAC |
3-chloro-N-(3-chlorophenyl)aniline |
InChI |
InChI=1S/C12H9Cl2N/c13-9-3-1-5-11(7-9)15-12-6-2-4-10(14)8-12/h1-8,15H |
Clé InChI |
YVDNMDPKDNOULT-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC(=C1)Cl)NC2=CC(=CC=C2)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















